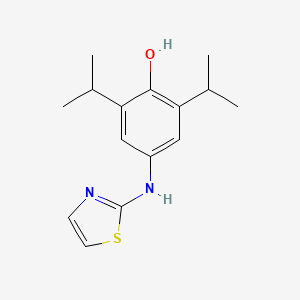
N-(5-methyl-3-isoxazolyl)-4-biphenylsulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-methyl-3-isoxazolyl)-4-biphenylsulfonamide is a compound of significant interest in various fields of chemistry and medicine due to its structural uniqueness and potential applications. Its derivatives have been explored for their potential in modulating biological targets, demonstrating the compound's versatility and importance in scientific research.
Synthesis Analysis
The synthesis of derivatives of N-(5-methyl-3-isoxazolyl)-4-biphenylsulfonamide involves multiple steps, including the reaction of 4,4-biphenyl-disulfonyl chloride with aromatic or heterocyclic sulfonamides. This process leads to the formation of bis-sulfonamides, which have been tested as inhibitors of carbonic anhydrase among other biological activities, showcasing the compound's utility in developing therapeutic agents (Morsy et al., 2009).
Molecular Structure Analysis
Molecular structure analysis of N-(5-methyl-3-isoxazolyl)-4-biphenylsulfonamide derivatives, as conducted through techniques like X-ray diffraction, NMR, and computational studies, reveals the compound's complex geometry. For example, the crystal structure of a related Schiff base has been determined, highlighting the compound's structural features and interaction potential (Subashini et al., 2009).
Chemical Reactions and Properties
The compound and its derivatives undergo various chemical reactions, including N-alkylation, which affects their receptor binding profiles and biological activities. These modifications can lead to the discovery of potent and selective receptor antagonists, illustrating the compound's adaptability in medicinal chemistry (Canale et al., 2016).
Physical Properties Analysis
The physical properties, such as solubility and melting points, of N-(5-methyl-3-isoxazolyl)-4-biphenylsulfonamide derivatives are crucial for their application in drug formulation and development. These properties are influenced by the compound's molecular structure and substituents.
Chemical Properties Analysis
The chemical properties, including reactivity and stability of N-(5-methyl-3-isoxazolyl)-4-biphenylsulfonamide derivatives, are essential for their functionality as potential therapeutic agents. Studies on these compounds have highlighted their inhibitory activity against various enzymes, indicating their potential for drug development (Morsy et al., 2009).
Applications De Recherche Scientifique
Antibacterial and Antimicrobial Applications
Sulfonamides, including compounds like N-(5-methyl-3-isoxazolyl)-4-biphenylsulfonamide, have been recognized for their antibacterial properties, making them significant for the therapy of bacterial infections (Gulcin & Taslimi, 2018; Carta, Scozzafava, & Supuran, 2012). These compounds, part of the sulfonamide class, have been utilized in various clinical settings and have paved the way for the development of new antibacterial agents targeting a wide range of bacterial infections.
Cancer Research
Recent patents and studies have explored the use of sulfonamide inhibitors, including structures similar to N-(5-methyl-3-isoxazolyl)-4-biphenylsulfonamide, as potential anticancer agents. These compounds have been investigated for their ability to inhibit various enzymes and pathways associated with cancer progression, offering a promising avenue for novel cancer therapies (Supuran, 2017).
Environmental Impact and Bioremediation
Sulfonamide antibiotics, including derivatives of N-(5-methyl-3-isoxazolyl)-4-biphenylsulfonamide, have been identified as persistent pollutants in the environment. Research has focused on understanding their impact on microbial communities and exploring bacteria capable of degrading these compounds. This line of inquiry is crucial for developing strategies to mitigate the environmental presence of sulfonamides and counteract antibiotic resistance spread (Deng, Li, & Zhang, 2018).
Propriétés
IUPAC Name |
N-(5-methyl-1,2-oxazol-3-yl)-4-phenylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3S/c1-12-11-16(17-21-12)18-22(19,20)15-9-7-14(8-10-15)13-5-3-2-4-6-13/h2-11H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWPIODWIUZCWOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Biphenyl-4-sulfonic acid (5-methyl-isoxazol-3-yl)-amide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3S)-N,N-dimethyl-1-[(4-phenyl-1,3-thiazol-2-yl)methyl]azepan-3-amine](/img/structure/B5539542.png)
![N-[1-methyl-4-(pyridin-3-yloxy)-1H-indazol-3-yl]-2-(2-oxo-1,3-oxazolidin-3-yl)acetamide](/img/structure/B5539547.png)

![N-[(3,5-dimethylisoxazol-4-yl)methyl]-N-methyl-2-(2-oxo-4-phenylpyrrolidin-1-yl)acetamide](/img/structure/B5539564.png)
![N-(2,3-dichlorophenyl)-N-[2-oxo-2-(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)ethyl]methanesulfonamide](/img/structure/B5539581.png)
![4-fluoro-N-{[(2,4,6-trimethylpyridin-3-yl)amino]carbonyl}benzamide](/img/structure/B5539582.png)

![1-(3-chloro-4-methoxyphenyl)-5-oxo-N-[2-(1H-pyrrol-1-yl)ethyl]-3-pyrrolidinecarboxamide](/img/structure/B5539601.png)
![3-[2-(dipropylamino)-2-oxoethyl]-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B5539605.png)

![2-(4-fluorophenyl)-4-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]morpholine](/img/structure/B5539622.png)
![3-chloro-N'-{[2-methoxy-5-(methylthio)-3-thienyl]methylene}benzohydrazide](/img/structure/B5539625.png)

![1-{[1-(2-piperidin-2-ylethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-pyridin-4-ylpiperazine](/img/structure/B5539637.png)